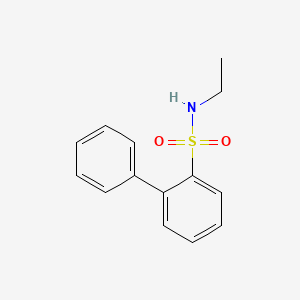

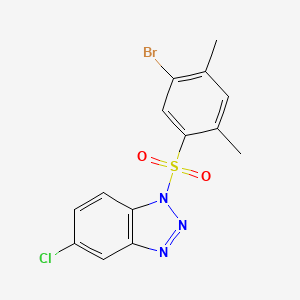

2,3-dimethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

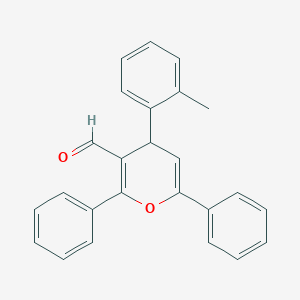

2,3-dimethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, also known as DTB, is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DTB belongs to the class of oxadiazole derivatives, which have been extensively studied for their therapeutic properties.

Applications De Recherche Scientifique

Dopamine D3 Receptor Antagonists

The compound has been investigated as a potential D3 receptor antagonist . D3 receptors are predominantly localized in limbic regions of the human brain, making them an attractive target for neuropsychiatric disorders such as schizophrenia and substance use disorders . The development of selective D3 receptor antagonists is crucial for behavioral pharmacology studies and PET radiotracer development.

SAR Studies and Subtype Selectivity

Researchers have conducted structure-activity relationship (SAR) studies on related compounds, including metoclopramide, to explore their interactions with the D3 receptor. By altering benzamide substituents and secondary binding fragments, they achieved excellent D3 receptor affinities (Ki = 0.8–13.2 nM) with subtype selectivity relative to the D2 receptor (ranging from 22- to 180-fold) . These findings highlight the compound’s potential as a selective D3 receptor antagonist.

β-Arrestin Recruitment Assay

The compound, particularly the derivative with 4-(pyridine-4-yl)benzamide (referred to as 21c), demonstrated strong competition against dopamine in the β-arrestin recruitment assay (IC50 = 1.3 nM). This assay measures the ability of a ligand to recruit β-arrestin, a key signaling protein, upon receptor activation . The high potency of 21c suggests its efficacy in modulating D3 receptor signaling.

Computational Insights

Computational studies revealed that the compound’s analogs interacted effectively with the secondary binding site of the D3 receptor, contributing to their potency . Additionally, these compounds displayed minimal effects on other GPCRs (except moderate affinity for 5-HT3 receptors and TSPO), emphasizing their specificity for the D3 receptor.

Behavioral Pharmacology and Radiotracer Development

Given its promising properties, this new class of selective D3 receptor antagonists holds potential for behavioral pharmacology studies and as lead compounds for PET radiotracer development . PET radiotracers enable non-invasive imaging of receptor distribution in living organisms, aiding drug development and clinical research.

Kim, H. Y., Lee, J. Y., Hsieh, C.-J., Taylor, M., Luedtke, R. R., & Mach, R. H. (2023). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. International Journal of Molecular Sciences, 24(1), 432. DOI: 10.3390/ijms24010432

Propriétés

IUPAC Name |

2,3-dimethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-20-10-6-3-5-9(12(10)21-2)13(19)16-15-18-17-14(22-15)11-7-4-8-23-11/h3-8H,1-2H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPQSPHSSAUMGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B2640389.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2640393.png)

![3-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2640395.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2640397.png)

![5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide](/img/structure/B2640398.png)

![N-(2,4-difluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2640399.png)